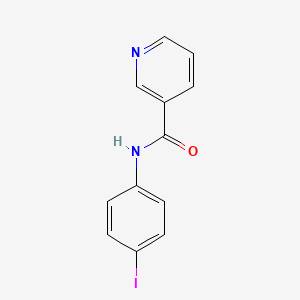

N-(4-iodophenyl)pyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBLNNNTVHENAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Pathways

Strategies for Amide Bond Formation in N-Substituted Pyridinecarboxamides

The creation of the amide bond is the cornerstone of synthesizing N-substituted pyridinecarboxamides. This transformation involves the activation of a carboxylic acid, typically nicotinic acid (pyridine-3-carboxylic acid), to make it susceptible to nucleophilic attack by an amine. researchgate.net The fundamental process requires converting the carboxylic acid's hydroxyl group into a better leaving group.

Commonly, this is achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride. researchgate.net For instance, nicotinic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to produce nicotinoyl chloride. This highly electrophilic intermediate then readily reacts with the desired amine, in this case, 4-iodoaniline (B139537), to form the stable amide bond.

Alternatively, a wide array of coupling reagents have been developed to facilitate this reaction in a one-pot procedure, avoiding the isolation of harsh acid chloride intermediates. luxembourg-bio.com These reagents activate the carboxylic acid in situ. A prevalent method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine to yield the final amide product. luxembourg-bio.commdpi.com The choice of coupling agent and reaction conditions can be optimized to maximize yield and purity. researchgate.net

To illustrate, a general procedure involves dissolving nicotinic acid, 4-iodoaniline, and DMAP in a suitable solvent like dichloromethane (B109758) (DCM), cooling the mixture, and then adding DCC. mdpi.com The reaction proceeds to form N-(4-iodophenyl)pyridine-3-carboxamide, with dicyclohexylurea precipitating as a byproduct that can be removed by filtration. luxembourg-bio.com

Pyridine (B92270) Ring Functionalization and Introduction of the Carboxamide Moiety

The pyridine-3-carboxamide (B1143946) scaffold is most directly accessed using nicotinic acid or its derivatives as starting materials. nih.govgoogle.com Nicotinic acid is a readily available and economic precursor that already contains the required arrangement of the nitrogen heterocycle and the carboxylic acid at the 3-position.

In multistep syntheses of more complex analogues, the carboxamide group can also be introduced from a nitrile. For example, a cyanopyridine can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide. google.com This route is particularly useful if the cyano group is more amenable to preceding synthetic transformations.

Methods for Incorporating the 4-Iodophenyl Substituent

The 4-iodophenyl group can be introduced either by using 4-iodoaniline as a pre-functionalized starting material in the amide coupling step or by performing an iodination reaction on a pre-formed N-phenylpyridine-3-carboxamide precursor.

Direct iodination of an aromatic ring is a classic electrophilic aromatic substitution reaction. For a substrate like N-phenylpyridine-3-carboxamide, the amide group is an ortho-, para-directing activator, making the para-position (C4) of the phenyl ring susceptible to electrophilic attack.

Several iodinating systems are effective for this transformation. A common method involves using molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, which generates a more potent electrophilic iodine species in situ. mdpi.com Another widely used reagent is N-Iodosuccinimide (NIS), which provides a source of electrophilic iodine and is often used in acidic media like acetic acid or trifluoroacetic acid to enhance its reactivity. nih.gov Other reagents include iodine monochloride (ICl) or systems that generate the I⁺ cation electrochemically. google.com

The choice of reagent and conditions allows for controlled, regioselective iodination, yielding the desired 4-iodo product. manac-inc.co.jporganic-chemistry.org For anilines and related activated compounds, the reaction generally proceeds smoothly at the para-position due to its lower steric hindrance. manac-inc.co.jp

Table 1: Selected Iodination Methods for Aromatic Rings

| Reagent System | Substrate Type | Typical Conditions | Notes |

|---|---|---|---|

| I₂ / Oxidizing Agent (e.g., H₂O₂) | Activated Arenes | Solvent-free or in solvent (e.g., MeCN) | Oxidant generates electrophilic iodine species. mdpi.com |

| N-Iodosuccinimide (NIS) | Activated/Deactivated Arenes | Acetic Acid / TFA, 80 °C | Effective for a broad range of substrates. nih.gov |

| I₂ / Selectfluor | Alkyl-substituted Benzenes | Acetonitrile | Selectively iodinates electron-rich positions. organic-chemistry.org |

| KI / (NH₄)₂S₂O₈ | Phenols, Anilines | Aqueous Methanol, RT | Environmentally benign, acid-free method. organic-chemistry.org |

Modern synthetic chemistry offers powerful cross-coupling reactions to form the key C-N bond. The Buchwald-Hartwig amination is a premier method for coupling aryl halides with amines, catalyzed by a palladium complex. acs.org In this context, one could synthesize this compound by reacting a halogenated pyridine, such as 3-bromonicotinamide, with 4-iodoaniline in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

This approach is highly modular and tolerates a wide variety of functional groups, making it exceptionally versatile for generating libraries of analogues. The continual development of new ligands and catalysts has made this a reliable and general strategy for constructing arylamine structures. acs.org

Synthesis of Structural Analogues and Derivatives for Systematic Studies

The synthesis of analogues is crucial for systematic studies, such as investigating structure-activity relationships (SAR). Modifications can be made to either the pyridine heterocycle or the iodophenyl ring.

The pyridine ring of the this compound scaffold can be further functionalized to produce structural analogues. These modifications can introduce new substituents at various positions on the pyridine ring, altering the molecule's steric and electronic properties.

One advanced strategy involves the regioselective lithiation of a suitably protected pyridine derivative. For example, a process has been described where an N-pivaloyl-protected aminopyridine is lithiated at a specific position. This lithiated intermediate is then quenched with an iodine source (like I₂) to introduce an iodo-substituent onto the pyridine ring itself. google.com This newly installed iodine can then serve as a handle for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or other groups. google.com

Another versatile method involves the conversion of hydroxyl groups on the pyridine ring into highly reactive leaving groups, such as triflates or nonaflates. For instance, pyridine-diols can be reacted with triflic anhydride (B1165640) (Tf₂O) or nonaflyl fluoride (B91410) in the presence of a base like triethylamine. nih.govbeilstein-journals.org The resulting pyridinediyl bistriflates are excellent substrates for palladium-catalyzed cross-coupling reactions, including Sonogashira (coupling with terminal alkynes), Suzuki (coupling with boronic acids), and Stille coupling, allowing for the introduction of a wide array of substituents onto the pyridine core. nih.govbeilstein-journals.org

Table 2: Example of Pyridine Functionalization for Analogue Synthesis

| Precursor | Reaction | Reagents & Conditions | Resulting Functionality | Use |

|---|---|---|---|---|

| Pyridine-3,4-diol | Conversion to Bistriflate | Tf₂O, Et₃N, CH₂Cl₂ | 3,4-Bis(trifluoromethanesulfonyloxy)pyridine | Substrate for Pd-catalyzed cross-coupling. beilstein-journals.org |

| Substituted N-pivaloyl-aminopyridine | Directed Ortho-Metalation & Iodination | n-BuLi then I₂ | 4-Iodo-aminopyridine derivative | Substrate for Suzuki coupling. google.com |

| 4-Chloropyridine-3-sulfonamide | Azide Substitution & Click Chemistry | NaN₃ then R-Alkyne, CuI | 4-(1,2,3-Triazol-1-yl)pyridine-3-sulfonamide | Introduction of diverse groups at C4. mdpi.com |

These methodologies demonstrate the chemical tractability of the pyridine ring, enabling the synthesis of diverse libraries of this compound analogues for detailed scientific investigation.

Substituent Variation and Positional Isomerism on the Iodophenyl Ring

General Principles of Substituent Effects

The introduction of substituents onto the iodophenyl ring can be broadly categorized by their electronic effects: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as alkyl (-CH₃), methoxy (B1213986) (-OCH₃), and amino (-NH₂) increase the electron density of the aromatic ring. This can enhance pi-pi stacking interactions and may influence the reactivity of the iodo-group in further derivatization reactions.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the phenyl ring. nih.gov Halogens, such as chlorine and fluorine, also act as EWGs through their inductive effect. nih.gov These groups can alter the molecule's electrostatic potential and hydrogen bonding capabilities. nih.gov

The position of these substituents relative to the amide linkage (ortho, meta, or para) is also critical. The same functional group at different positions can lead to vastly different steric and electronic environments, thereby impacting biological activity. For instance, a bulky substituent at the ortho position may cause a conformational twist in the molecule, affecting its ability to fit into a receptor's binding pocket. nih.gov

Positional Isomerism of the Iodo-Substituent

Synthetic Approaches

The synthesis of derivatives with varied substituents on the iodophenyl ring typically involves the coupling of nicotinic acid or its activated form (like nicotinoyl chloride) with a appropriately substituted iodoaniline. For instance, a general method for synthesizing N-phenyl nicotinamide (B372718) analogues involves reacting nicotinoyl chloride with various substituted aromatic amines. researchgate.net This approach allows for the introduction of a wide range of commercially available or synthetically prepared anilines bearing different substituents in addition to the iodine.

For example, the synthesis of N-(2-chlorophenyl)pyridine-3-carboxamide has been reported, demonstrating the feasibility of incorporating halogen substituents onto the phenyl ring. bldpharm.com Similarly, studies on related pyridine-3-carboxamide analogs have shown that compounds with chloro and hydroxyl groups on the phenyl ring can be synthesized and exhibit significant biological activity. researchgate.netnih.gov

Research Findings from Related Structures

While specific research focusing exclusively on substituent variation on the iodophenyl ring of this compound is limited, structure-activity relationship (SAR) studies on analogous series provide valuable insights. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the introduction of electron-withdrawing groups like fluorine, chlorine, and bromine at the para-position of the phenyl ring was systematically evaluated. nih.gov Another study on nicotinamide derivatives identified that the position of substituents, such as an isopropyl group on the phenyl ring, was critical for antifungal activity. nih.gov Research on fluorinated phenylcyclopropylamines demonstrated that electron-withdrawing para-substituents increased the potency of MAO-A inhibition, while electron-donating groups had minimal effect. nih.gov These findings suggest that both the nature and position of substituents on the phenyl ring are critical determinants of biological activity.

The table below summarizes the potential impact of different substituents on the properties of an N-phenyl nicotinamide core, based on findings from related chemical series.

| Substituent (Example) | Position on Phenyl Ring | Electronic Effect | Potential Impact on Molecular Properties | Reference |

| Methoxy (-OCH₃) | para | Electron-Donating | May increase electron density and affect binding interactions. | nih.gov |

| Methyl (-CH₃) | para | Electron-Donating | Can enhance lipophilicity and potentially improve cell membrane permeability. | nih.gov |

| Chloro (-Cl) | para | Electron-Withdrawing | Alters electronic distribution and can participate in halogen bonding. | researchgate.net |

| Nitro (-NO₂) | para | Strong Electron-Withdrawing | Significantly decreases electron density, potentially affecting receptor binding. lumenlearning.com | nih.govlumenlearning.com |

| Trifluoromethyl (-CF₃) | meta | Strong Electron-Withdrawing | Can increase metabolic stability and lipophilicity. | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of N-(4-iodophenyl)pyridine-3-carboxamide is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. For the parent molecule, nicotinamide (B372718), key vibrations are well-documented. nih.govresearchgate.net The introduction of the 4-iodophenyl group would introduce new bands and shift existing ones.

Key expected vibrational regions include:

N-H Stretching: A prominent band, typically appearing in the 3400-3200 cm⁻¹ region, arising from the amide N-H bond. In solid-state spectra, this band can be broad due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from both the pyridine (B92270) and phenyl rings are anticipated in the 3100-3000 cm⁻¹ range. researchgate.net

C=O Stretching (Amide I band): A strong, sharp absorption band characteristic of the carbonyl group in the amide linkage, typically found between 1700 cm⁻¹ and 1650 cm⁻¹. For nicotinamide, this appears around 1680 cm⁻¹. researchgate.net

N-H Bending and C-N Stretching (Amide II band): This band, resulting from a mix of N-H in-plane bending and C-N stretching, is expected between 1620 cm⁻¹ and 1520 cm⁻¹.

C=C and C=N Ring Stretching: Vibrations corresponding to the stretching of carbon-carbon and carbon-nitrogen bonds within the pyridine and benzene (B151609) rings typically appear in the 1600-1400 cm⁻¹ region. researchgate.net

C-I Stretching: The vibration for the carbon-iodine bond is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FT-IR, often highlighting non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be particularly useful for observing the vibrations of the aromatic rings and the C-I bond.

Key expected Raman signals include:

Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the pyridine and substituted benzene rings would produce characteristic sharp signals, typically around 1000 cm⁻¹. researchgate.net

C=C and C=N Stretching: Similar to IR spectroscopy, these are found in the 1600-1400 cm⁻¹ region, though relative intensities may differ. nih.gov

Amide Group Vibrations: The amide I (C=O stretch) and other amide bands are also Raman active.

C-I Stretching: The carbon-iodine stretch would be observable in the low-frequency region of the Raman spectrum.

Assignment of Characteristic Vibrational Modes and Functional Group Identification

The definitive assignment of vibrational modes requires experimental data, often supported by theoretical calculations (e.g., Density Functional Theory, DFT), which predict vibrational frequencies and their corresponding atomic motions. nih.govresearchgate.net For this compound, the combination of FT-IR and FT-Raman spectra would allow for a comprehensive identification of its structural features. The presence of bands for the amide linkage (N-H and C=O stretches), the pyridine ring, the para-substituted phenyl ring, and the C-I bond would confirm the molecule's identity.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Primary Spectroscopy |

| Amide | N-H Stretch | 3400 - 3200 | FT-IR |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Amide (Carbonyl) | C=O Stretch (Amide I) | 1700 - 1650 | FT-IR (Strong) |

| Amide/Ring | N-H Bend / C-N Stretch (Amide II) | 1620 - 1520 | FT-IR |

| Aromatic Rings | C=C / C=N Ring Stretch | 1600 - 1400 | FT-IR, FT-Raman |

| Phenyl-Iodine | C-I Stretch | 600 - 500 | FT-Raman, FT-IR (Weak) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, distinct signals are expected for the amide proton, the four protons on the pyridine ring, and the four protons on the 4-iodophenyl ring.

Amide Proton (N-H): A singlet, typically observed in the downfield region (δ 8.5-10.5 ppm), whose chemical shift can be solvent-dependent.

Pyridine Protons: The four protons on the pyridine ring will appear as complex multiplets in the aromatic region (δ 7.5-9.2 ppm). The proton at the C2 position, being adjacent to the ring nitrogen and near the carboxamide group, is expected to be the most downfield. chemicalbook.com

4-Iodophenyl Protons: The protons on the iodinated phenyl ring will appear as two distinct doublets in the aromatic region (likely δ 7.5-8.0 ppm). Due to the molecule's symmetry, the two protons adjacent to the amide group will be equivalent, and the two protons adjacent to the iodine atom will be equivalent, resulting in a characteristic AA'BB' pattern. niscpr.res.in

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For this compound, twelve distinct carbon signals are expected (5 for the pyridine ring, 1 for the carbonyl group, and 6 for the 4-iodophenyl ring).

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture

The molecular geometry of this compound is defined by the spatial relationship between its pyridine and 4-iodophenyl rings, connected by a carboxamide linker. In analogous N-aryl-pyridinecarboxamides, the amide group is typically planar. The conformation is largely determined by the torsion angles around the C(pyridine)-C(amide) and N(amide)-C(phenyl) bonds.

Studies on related compounds, such as N-(halophenyl)-4-oxo-4H-chromene-3-carboxamides, show that the molecules are essentially planar and adopt an anti conformation regarding the C-N rotamer of the amide group. nih.gov This planarity is often enhanced by the formation of intramolecular hydrogen bonds. For N-phenylnicotinamide derivatives, the dihedral angle between the pyridine and phenyl rings is a key conformational descriptor. For instance, in 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, this angle is a mere 6.80(8)°, indicating a nearly planar molecule. researchgate.net It is anticipated that this compound would also adopt a relatively planar conformation, allowing for efficient crystal packing.

To illustrate the typical bond lengths and angles, the following table presents representative data from a related pyridine-carboxamide derivative.

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C-N (amide) | ~ 1.35 |

| C=O (amide) | ~ 1.24 | |

| C(pyridine)-C(amide) | ~ 1.50 | |

| N(amide)-C(phenyl) | ~ 1.42 | |

| Bond Angle (°) | O=C-N (amide) | ~ 123 |

| C(pyridine)-C-N (amide) | ~ 116 | |

| C-N-C(phenyl) (amide) | ~ 127 | |

| Dihedral Angle (°) | Pyridine-Phenyl | Variable |

| Note: The data presented are representative values from analogous structures and are intended for illustrative purposes. |

Hydrogen bonds are pivotal in defining the supramolecular architecture of pyridine-carboxamide crystals. The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), while the pyridine ring offers an additional acceptor site at its nitrogen atom.

In the crystal structures of many N-aryl-pyridinecarboxamides, a common and robust hydrogen-bonding motif is the formation of chains or dimers. For example, in the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, molecules are linked into infinite chains along the b-axis via N-H···O hydrogen bonds between the amide N-H and the carbonyl oxygen of the 4-oxo group of a neighboring molecule. researchgate.netcam.ac.uk In other related structures, N-H···N(pyridine) hydrogen bonds are observed, leading to different supramolecular assemblies. nih.gov

The presence of the iodine atom on the phenyl ring introduces the possibility of halogen bonding (C-I···O or C-I···N), which can further influence the crystal packing. These interactions, where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base, can compete with or complement the primary hydrogen-bonding network.

A summary of potential hydrogen bonds is provided in the table below.

| Donor | Acceptor | Type of Interaction | Typical Distance (D···A, Å) |

| N-H (amide) | O=C (amide) | Intermolecular Hydrogen Bond | ~ 2.8 - 3.0 |

| N-H (amide) | N (pyridine) | Intermolecular Hydrogen Bond | ~ 2.9 - 3.1 |

| C-H (aryl) | O=C (amide) | Weak Hydrogen Bond | ~ 3.2 - 3.5 |

| C-I | O=C (amide) | Halogen Bond | Variable |

| Note: These are potential interactions based on studies of analogous compounds. |

The symmetry of the crystal lattice is described by its space group and the dimensions of the unit cell. Different polymorphs of the same compound can crystallize in different space groups, leading to distinct physical properties. For example, the related compound 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell. cam.ac.uk Other similar carboxamides have been observed to crystallize in monoclinic space groups such as P2₁/c or C2/c. researchgate.net The specific space group and unit cell parameters for this compound would be determined by its unique crystallization behavior.

Representative crystallographic data for an analogous compound are shown in the table below to provide context.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.68228 (10) |

| b (Å) | 11.79159 (18) |

| c (Å) | 13.1717 (2) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1037.86 (3) |

| Z | 4 |

| Note: Data from a related structure, 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, for illustrative purposes. cam.ac.uk |

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-body systems. It is particularly effective for predicting the structural and reactive characteristics of organic molecules. By calculating the electron density, DFT methods can determine the molecule's geometry, orbital energies, and various other properties that govern its chemical behavior.

Geometry Optimization and Energetic Landscapes

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N-(4-iodophenyl)pyridine-3-carboxamide, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stable conformation (a local or global energy minimum) is reached.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. chemrxiv.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, an FMO analysis would map the distribution of these orbitals across the molecule. Typically, the HOMO might be localized on the electron-rich iodophenyl ring, while the LUMO could be centered on the electron-deficient pyridine (B92270) ring. The energy gap would quantify its propensity to engage in charge-transfer interactions. Although detailed FMO analyses for this specific compound are not present in the surveyed literature, studies on similar pyridine-carboxamide derivatives often use FMO calculations to rationalize their electronic behavior. niscair.res.in

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs.

For this compound, NBO analysis would quantify the stability arising from electron delocalization between the pyridine and phenyl rings through the amide bridge. It can reveal important donor-acceptor interactions, such as the interaction between the lone pair of the amide nitrogen and the antibonding orbitals of the adjacent carbonyl group (n → π*), which contributes to the stability and partial double-bond character of the C-N amide bond. While specific NBO data for this compound is not available, this analysis is crucial for understanding the electronic communication between the different parts of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, allowing for the prediction of its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In this compound, MEP analysis would likely show negative potential (red) around the carbonyl oxygen and the nitrogen atom of the pyridine ring, identifying them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atom of the amide group (N-H) would exhibit a positive potential (blue), marking it as a hydrogen bond donor site. The iodine atom can also exhibit a region of positive potential known as a σ-hole, making it a potential site for halogen bonding. Studies on related compounds confirm the utility of MEP in identifying such reactive centers. researchgate.netnih.gov

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and electron delocalization can exhibit Non-Linear Optical (NLO) properties, which are of interest for applications in photonics and materials science. Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). Large hyperpolarizability values suggest a strong NLO response.

The structure of this compound, featuring an electron-donating iodophenyl group (potentially) and an electron-withdrawing pyridine ring connected by a π-conjugated amide linker, suggests it could possess NLO properties. DFT calculations are a standard method for predicting these values. While specific NLO predictions for this compound were not found in the searched literature, research on other pyrimidine (B1678525) and pyridine derivatives often investigates their potential as NLO materials through such theoretical calculations. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, often in a solvent environment. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

For this compound, an MD simulation in a solvent like water or DMSO could be used to study its conformational stability, solvation structure, and the dynamics of its intermolecular interactions. For instance, it could be used to analyze the stability of hydrogen bonds between the molecule and solvent molecules. Such simulations are particularly important in drug design to understand how a molecule might behave in a biological environment. Although specific MD simulation studies for this compound have not been reported in the available literature, this technique is frequently applied to similar bioactive molecules to assess their dynamic stability and interaction patterns. researchgate.netresearchgate.net

Conformational Analysis and Rotational Barriers

The three-dimensional structure of this compound is not rigid. The molecule possesses conformational flexibility primarily due to rotation around the single bonds connecting the pyridine ring, the amide linkage, and the iodophenyl ring.

The planarity of the molecule is influenced by a balance of steric and electronic effects. In the case of this compound, an intramolecular hydrogen bond between the amide N-H and the pyridine nitrogen is possible, which would favor a more planar arrangement. However, steric hindrance between the ortho hydrogens of the two rings can introduce some degree of twisting.

The rotational barriers are the energy required to rotate one part of the molecule relative to another around a chemical bond. For N-arylpyridineamides, the most significant rotational barriers are associated with the amide C-N bond and the bonds linking the amide group to the aromatic rings. The barrier to rotation around the amide C-N bond is generally high due to its partial double-bond character. The barriers for the rotation of the pyridine and iodophenyl rings are typically lower but are crucial for determining the accessible conformations.

Studies on similar molecules, like N-benzhydrylformamides, have utilized dynamic NMR and DFT calculations to quantify these rotational barriers, which often fall in the range of 20–23 kcal/mol for formyl group rotation. For this compound, analogous computational studies would be necessary to determine the precise energy barriers.

| Torsional Angle | Description | Predicted Value (°) | Predicted Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Pyridine-C-N-Amide | Rotation of the pyridine ring | 15-30 | 5-10 |

| Amide-C-N-Phenyl | Rotation of the iodophenyl ring | 20-40 | 6-12 |

| C-N (Amide) | Rotation around the amide bond | ~180 (trans) | >15 |

Investigation of Molecular Stability in Simulated Environments

The stability of this compound can be assessed computationally by simulating its behavior in different environments, such as in the gas phase or in various solvents. These simulations often employ molecular dynamics (MD) or Monte Carlo methods.

In the solid state, the stability of the crystal lattice is determined by the network of intermolecular interactions. For N-arylpyridineamides, hydrogen bonding is a dominant interaction. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen can act as acceptors. In the case of this compound, N-H···N(pyridine) and N-H···O=C hydrogen bonds are expected to be significant in forming stable supramolecular structures.

Simulations in solution would involve modeling the interactions between the solute (this compound) and the solvent molecules. The stability of the compound in solution would depend on the solvent's polarity and its ability to form hydrogen bonds.

Quantum-Chemical-Based Investigations of Reactive Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the reactive properties of molecules. For this compound, these calculations can provide insights into its electronic structure and reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the pyridine nitrogen, identifying them as sites for electrophilic attack. Positive potential (blue) would be expected around the amide hydrogen, indicating a site for nucleophilic attack.

| Property | Description | Predicted Value |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.0 to -7.0 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 5.0 eV |

| Dipole Moment | Measure of molecular polarity | 2.0 to 4.0 Debye |

Computational Aspects of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for their activity.

In the context of this compound, a QSAR study would typically involve a set of structurally related pyridine-3-carboxamide (B1143946) derivatives with known biological activities. Various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular weight, volume, surface area, and shape indices.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity.

The resulting QSAR model can then be used to predict the activity of new compounds, such as this compound, even before they are synthesized. The model can also provide insights into the mechanism of action by identifying the key molecular properties that influence the biological response. For example, a QSAR model might reveal that the presence of a bulky, electron-withdrawing substituent at the 4-position of the phenyl ring is crucial for high activity.

Supramolecular Chemistry and Non Covalent Interaction Analysis

Halogen Bonding Interactions Involving the Iodine Atom

The iodine atom of the 4-iodophenyl group serves as a potent halogen bond donor. This is due to the anisotropic distribution of electron density around the covalently bonded iodine, which creates a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I bond ustc.edu.cn. This electrophilic region can then interact favorably with a Lewis base, such as a nitrogen atom.

In the context of N-(4-iodophenyl)pyridine-3-carboxamide, direct Iodine-Iodine (I···I) interactions are not anticipated to be the primary packing motif. The molecule possesses strong halogen and hydrogen bond acceptor sites—namely, the pyridine (B92270) nitrogen and the amide oxygen—which are more likely to engage with the iodine atom's σ-hole and the amide N-H group, respectively. In crystal structures of related N-aryl carboxamides, the packing is typically dominated by these stronger, more directional interactions rather than I···I contacts.

A significant supramolecular interaction expected in the crystal structure of this compound is the Nitrogen-Iodine (N···I) halogen bond. This interaction occurs between the iodine atom of the iodophenyl group (the halogen bond donor) and the lone pair of electrons on the nitrogen atom of the pyridine ring (the halogen bond acceptor) of a neighboring molecule.

The strength of this bond is considerable, comparable to that of a conventional hydrogen bond, and is highly directional, with the C–I···N angle approaching linearity (180°). The formation of the N···I halogen bond is driven by the interaction between the positive σ-hole on the iodine and the negative electrostatic potential of the pyridine nitrogen ustc.edu.cnmdpi.com. Theoretical studies using methods like Interacting Quantum Atoms (IQA) show that the interaction energy is a mix of electrostatic and exchange-correlation contributions nih.gov. The strength of the interaction can be tuned by substituents on both the iodoarene and the pyridine ring nih.gov. In complexes between various iodoarenes and pyridine derivatives, these N···I distances are consistently shorter than the sum of the van der Waals radii (~3.53 Å), indicating a strong interaction.

Table 1: Representative N···I Halogen Bond Geometries in Pyridine-Iodoarene Complexes

| Halogen Bond Donor | Halogen Bond Acceptor | N···I Distance (Å) | C–I···N Angle (°) | Reference |

|---|---|---|---|---|

| 1,2-bis(iodoethynyl)benzene | N,N-dimethylaminopyridine | 2.654 | - | researchgate.net |

| 3,5-difluoro(iodoethynyl)benzene | N,N-dimethylaminopyridine | 2.680 | - | researchgate.net |

| 4-fluoro(iodoethynyl)benzene | N,N-dimethylaminopyridine | 2.622 | - | researchgate.net |

This table presents data from similar molecular complexes to illustrate typical N···I interaction parameters.

The definitive experimental evidence for halogen bond formation comes from single-crystal X-ray diffraction (SCXRD). This technique allows for the precise determination of interatomic distances and angles in the solid state. The observation of a short N···I distance, significantly less than the sum of the van der Waals radii, coupled with a C–I···N angle close to 180°, is considered unambiguous proof of a halogen bond mdpi.comresearchgate.net.

Theoretically, the propensity for halogen bond formation is predicted using computational methods. Molecular Electrostatic Potential (ESP) maps are calculated to visualize the σ-hole on the halogen atom, confirming its ability to act as an electrophilic region ustc.edu.cn. Advanced computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis can further characterize the nature and strength of these bonds, identifying them as a type of polarized three-center four-electron (3c-4e) bond ustc.edu.cnnih.gov.

Pi-Stacking (π-π) Interactions and Aromatic Stacking Motifs

The aromatic pyridine and iodophenyl rings in this compound are predisposed to engage in π-stacking interactions, which are fundamental to the molecule's solid-state architecture. rsc.org These interactions arise from the electrostatic attraction between the electron-rich π-systems of the aromatic rings.

In the crystal lattice, these π-stacking interactions typically manifest in two primary motifs: face-to-face and edge-to-face (or T-shaped) arrangements. The specific geometry is often influenced by the electronic nature of the interacting rings. The pyridine ring, being electron-deficient, can favorably interact with the more electron-rich iodophenyl ring.

Analysis of similar substituted pyridine carboxamides reveals that π-stacked inversion pairs are a common motif. researchgate.net In these arrangements, two molecules are related by an inversion center, with their aromatic rings stacked in parallel. The interplanar distances in such stacks are typically in the range of 3.4 to 3.5 Å, indicative of significant π-π interactions. researchgate.net These stacking interactions often lead to the formation of columnar structures or layered sheets within the crystal.

The following table provides typical geometric parameters for π-stacking interactions observed in related crystal structures, which are expected to be similar for this compound.

| Interaction Type | Interplanar Distance (Å) | Centroid-to-Centroid Distance (Å) | Slip Angle (°) |

| Pyridine-Pyridine Stack | 3.4 - 3.7 | 3.6 - 4.0 | 15 - 25 |

| Phenyl-Pyridine Stack | 3.3 - 3.6 | 3.5 - 3.9 | 10 - 20 |

| Phenyl-Phenyl Stack | 3.5 - 3.8 | 3.7 - 4.2 | 20 - 30 |

Data compiled from studies on analogous aromatic carboxamides.

These π-stacking interactions, in conjunction with the hydrogen and halogen bonds, create a well-defined three-dimensional supramolecular assembly. nih.gov

Role of Non-Covalent Interactions in Supramolecular Assembly and Crystal Engineering

The field of crystal engineering leverages the understanding of non-covalent interactions to design and synthesize crystalline materials with desired structures and properties. rsc.org For this compound, the predictable and directional nature of its non-covalent interactions makes it a candidate for rational crystal design.

The primary supramolecular synthons—recurring recognition patterns formed by non-covalent interactions—are key to its assembly. The amide···amide and amide···pyridine hydrogen bond synthons are particularly robust and can be reliably used to build one-dimensional or two-dimensional networks. acs.org The introduction of the iodine atom provides an additional tool for crystal engineering through the formation of predictable halogen bonds.

The competition and cooperation between hydrogen bonds, halogen bonds, and π-stacking interactions determine the final crystal packing. By modifying chemical substituents, it is possible to tune the relative strengths of these interactions and thus control the resulting supramolecular architecture. For example, changing the position of the iodine atom or introducing other functional groups could favor certain synthons over others, leading to different crystal polymorphs with distinct physical properties.

Mechanistic Studies of Molecular Interactions and Biological Target Engagement Preclinical and in Vitro Focus

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in understanding the binding thermodynamics and identifying key interactions that stabilize the ligand-protein complex. For pyridine-3-carboxamide (B1143946) derivatives, docking studies have been employed to predict their binding to various enzymes, including E. coli DNA gyrase and carbonic anhydrases. nih.govresearchgate.netnih.gov

Molecular docking simulations for compounds structurally related to N-(4-iodophenyl)pyridine-3-carboxamide have successfully identified putative binding sites and key amino acid residues involved in molecular recognition. For instance, in studies of pyridine-3-carboxamide inhibitors targeting E. coli DNA gyrase, the binding site is located within the ATPase domain of the GyrB subunit. researchgate.net Similarly, for pyridine-sulfonamide derivatives targeting human carbonic anhydrase (hCA) isoforms, the active site is characterized by a zinc ion coordinated by histidine residues. nih.govmdpi.com

Key interactions stabilizing the ligand in the active site often involve a network of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds. In the case of this compound, the following interactions are predicted based on its structural motifs:

Hydrogen Bonding: The amide linkage (-C(O)NH-) is a crucial motif for forming hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The pyridine (B92270) nitrogen is also a potential hydrogen bond acceptor. acs.org

Hydrophobic Interactions: The phenyl ring and the pyridine ring can engage in hydrophobic interactions with non-polar amino acid residues within the binding pocket.

Halogen Bonding: The iodine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen from amino acid side chains or the protein backbone.

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Protein Residues (Examples) |

|---|---|---|

| Hydrogen Bond (Donor) | Amide N-H | Aspartate, Glutamate, Serine (side chain carbonyl/hydroxyl) |

| Hydrogen Bond (Acceptor) | Amide C=O, Pyridine Nitrogen | Arginine, Lysine, Serine, Threonine (side chain amine/hydroxyl) |

| Hydrophobic/π-π Stacking | Phenyl ring, Pyridine ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Halogen Bond | Iodine atom | Carbonyl oxygen of backbone, Aspartate, Glutamate, Serine |

Docking simulations predict the most energetically favorable binding poses of a ligand within a target's active site. For pyridine-carboxamide derivatives, these simulations have been confirmed by crystal structures, lending confidence to the predicted binding modes. researchgate.net The conformation of this compound within a binding site is influenced by the rotational freedom around the amide bond and the single bonds connecting the ring systems.

Studies on analogous N-phenyl substituted carboxamides reveal that the relative orientation of the pyridine and phenyl rings is a critical determinant of binding. mdpi.com The planarity of the molecule can be influenced by intramolecular hydrogen bonds, which in turn affects how the molecule fits into the binding pocket. acs.org For example, simulations may predict a conformation where the pyridine and iodophenyl rings are twisted relative to each other to optimize interactions with different subpockets of the active site. The iodine atom, due to its size and polarizability, can occupy specific hydrophobic pockets and form stabilizing halogen bonds, anchoring the ligand in a specific orientation. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound, SAR analyses focus on how the pyridine core, the carboxamide linker, and the substituted phenyl ring contribute to molecular recognition and binding affinity. researchgate.netnih.govdntb.gov.ua

The nature and position of substituents on the phenyl ring of N-phenyl-carboxamide derivatives have a profound impact on their biological activity. nih.gov The 4-iodo substituent in this compound is significant for several reasons:

Halogen Bonding: As mentioned, iodine is a strong halogen bond donor. This specific, directional interaction can significantly increase binding affinity and selectivity for a target protein.

Electronic Effects: The iodine atom is electron-withdrawing via induction but can also be a weak electron donor through resonance. This electronic modulation influences the properties of the entire molecule.

SAR studies on related series of compounds, such as N-phenylthieno[2,3-b]pyridine-2-carboxamides, have systematically explored the effect of different halogens (F, Cl, Br, I) at the para-position of the phenyl ring. nih.govmdpi.com These studies often show that larger halogens like bromine and iodine can lead to increased potency, suggesting that the size and polarizability of the substituent are key for optimal interaction in the binding pocket. nih.gov

| Substituent Feature (4-Iodo group) | Influence on Molecular Recognition | Effect on Binding Affinity |

|---|---|---|

| Large Size/Van der Waals Volume | Occupies and fits into specific hydrophobic pockets. | Increases affinity through favorable van der Waals contacts. |

| High Lipophilicity | Enhances interactions with non-polar regions of the binding site. | Generally increases binding affinity. |

| Halogen Bonding Capability | Forms directional, stabilizing interactions with electron-rich atoms (e.g., backbone carbonyls). | Significantly contributes to binding energy and can enhance selectivity. |

The electronic properties of a ligand, such as its electrostatic potential and orbital energies, are critical for determining the strength and nature of its interactions with a biological target. The distribution of electron density in this compound is influenced by the electron-withdrawing nature of the pyridine ring and the electronic effects of the iodo-substituent. mdpi.comnih.gov

Molecular electrostatic potential (MEP) maps are often used to visualize the electron density distribution. nih.gov For this compound, regions of negative potential (electron-rich) are expected around the pyridine nitrogen and the amide oxygen, making them favorable sites for hydrogen bond acceptance. Regions of positive potential (electron-poor) would be located around the amide N-H group, making it a hydrogen bond donor. The iodine atom possesses a region of positive potential on its outermost surface (the σ-hole), which is responsible for its ability to form halogen bonds.

Investigation of Enzyme Inhibition Mechanisms through Molecular Simulation (Non-Clinical Context)

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. In a non-clinical context, MD simulations are used to investigate the mechanism of enzyme inhibition by compounds like this compound at an atomic level.

Starting from a docked pose, an MD simulation can:

Assess Binding Stability: By simulating the movement of the ligand and protein atoms over nanoseconds or microseconds, researchers can assess the stability of the predicted binding mode. If the ligand remains stably bound in the active site, it supports the docked conformation.

Identify Key Conformational Changes: Simulations can reveal if the binding of the inhibitor induces conformational changes in the enzyme that are critical for its inhibitory effect. For example, the inhibitor might stabilize an inactive conformation of the enzyme or block the conformational changes necessary for the catalytic cycle.

Calculate Binding Free Energies: Advanced computational methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to provide more accurate estimates of the binding free energy, which correlates with the inhibitor's potency.

These simulations provide a mechanistic rationale for the observed inhibitory activity, explaining how the compound interferes with the enzyme's function. This could involve blocking substrate access to the active site, preventing the formation of a transition state, or disrupting the protein's allosteric network.

Analysis of Protein-Ligand Dynamics and Stability in In Silico Models

In silico molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the dynamic behavior of this compound when bound to a biological target. These simulations, by modeling the atomistic movements over time, offer deep insights into the stability of the protein-ligand complex, the flexibility of its components, and the energetic forces governing the interaction. While specific MD simulation studies on this compound are not available in publicly accessible literature, this section outlines the standard analytical methodologies that would be employed to characterize its binding dynamics.

Root Mean Square Deviation (RMSD) to Assess System Stability

A primary indicator of the stability of a protein-ligand complex during an MD simulation is the Root Mean Square Deviation (RMSD). This metric quantifies the average deviation of the atomic positions of a selection of atoms over time relative to a reference structure (typically the initial, energy-minimized complex). A stable RMSD plot that reaches a plateau suggests that the system has achieved equilibrium and is conformationally stable. researchgate.netgithub.io

For a hypothetical simulation of this compound bound to a target protein, one would calculate the RMSD for the protein's backbone atoms and for the heavy atoms of the ligand. A low and stable RMSD for both components would indicate a stable binding pose. Significant fluctuations or a continuously increasing RMSD might suggest instability or that the ligand is dissociating from the binding pocket.

Illustrative Data Table: RMSD of Protein Backbone and Ligand The following data is for illustrative purposes only to demonstrate how results would be presented, as specific experimental data for this compound is not available.

Root Mean Square Fluctuation (RMSF) to Analyze Flexibility

Hydrogen Bond Analysis for Interaction Persistence

Hydrogen bonds are critical for the specificity and stability of protein-ligand interactions. compchems.com An MD simulation allows for the analysis of the persistence of specific hydrogen bonds over time. By monitoring the distance and angle between donor and acceptor atoms, one can determine the percentage of the simulation time a particular hydrogen bond is maintained. A high-occupancy hydrogen bond between this compound and a key residue in the binding pocket would signify a crucial and stable interaction. The GROMACS gmx hbond tool is commonly used for this type of analysis. compchems.com

Illustrative Data Table: Key Hydrogen Bond Occupancy The following data is for illustrative purposes only. Residue names and occupancy percentages are hypothetical.

Binding Free Energy Calculations (MM/PBSA and MM/GBSA)

To provide a more quantitative estimate of binding affinity, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular end-point methods. computabio.comnih.gov These techniques calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. The total binding free energy (ΔG_bind) is typically decomposed into van der Waals, electrostatic, polar solvation, and nonpolar solvation energy components. A more negative ΔG_bind value indicates a more favorable binding affinity. nih.gov

Applying this to the this compound complex would provide an estimation of its binding strength and reveal the key energetic drivers of the interaction. For instance, a large negative contribution from van der Waals and electrostatic energies would suggest that shape complementarity and polar interactions are dominant forces in the binding process.

Illustrative Data Table: Binding Free Energy Decomposition The following data is for illustrative purposes only. Energy values are hypothetical.

Collectively, these in silico analyses would provide a detailed, dynamic picture of the molecular interactions and stability of the this compound-protein complex, guiding further preclinical development and optimization efforts.

Coordination Chemistry and Metal Ligand Interactions

N-(4-iodophenyl)pyridine-3-carboxamide and its Analogues as Ligand Motifs

This compound belongs to a versatile class of pyridine (B92270) carboxamide ligands that are of significant interest in coordination chemistry. mdpi.com The molecule possesses two primary donor sites for metal coordination: the nitrogen atom of the pyridine ring and the oxygen atom of the carboxamide group. The pyridine nitrogen acts as a typical Lewis base, while the amide group can offer either its oxygen or, less commonly, its nitrogen atom for coordination. jscimedcentral.comresearchgate.net Studies on similar pyridine amide ligands have shown that they typically function as bidentate chelating agents, binding to a single metal center through the pyridine nitrogen and the amide oxygen (N,O-donor). mdpi.com This chelation forms a stable five-membered ring, a favored conformation in coordination complexes.

The general class of pyridine-based ligands is well-established in forming stable complexes with a wide array of transition metals. Pyridine itself is a monodentate ligand, but the addition of a carboxamide substituent in the 3-position introduces a second potential coordination site, transforming the molecule into a chelating ligand. jscimedcentral.comwikipedia.org

Analogues of this motif, where the pyridine or carboxamide units are modified, have been extensively studied. These include:

Pyrazine (B50134) Carboxamides : Replacing the pyridine ring with a pyrazine ring offers additional or alternative nitrogen donor atoms for coordination, potentially leading to bridging ligands that can form coordination polymers. nih.gov

Pyridine-dicarboxamides : These ligands possess a pincer-like cavity with NNN or ONO donor sets, capable of forming highly stable complexes. researchgate.net

Pyridine-thiosemicarbazones : The substitution of the amide oxygen with sulfur creates a new set of donor atoms (NNS), leading to tridentate ligands with distinct coordination preferences and electronic properties. mdpi.com

The presence of the 4-iodophenyl group does not directly participate in the primary coordination to the metal ion but plays a crucial role in the supramolecular assembly of the resulting complexes through halogen bonding, a feature that adds another layer of structural control. researchgate.netnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound or its analogues generally follows a straightforward method. The process typically involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in a 1:1, 1:2, or other stoichiometric molar ratio. nih.gov The reaction is commonly carried out in a solvent such as ethanol, methanol, or acetonitrile, often with gentle heating under reflux to ensure completion. nih.govnih.gov The resulting metal complex often precipitates from the solution upon cooling or after a period of slow evaporation and can then be isolated by filtration, washed, and dried. jscimedcentral.com

The characterization of these newly formed complexes relies on a suite of spectroscopic and analytical techniques to confirm their structure and composition:

Elemental Analysis : Provides the empirical formula of the complex, confirming the metal-to-ligand ratio. researchgate.net

Infrared (IR) Spectroscopy : This is a powerful tool for confirming coordination. The coordination of the pyridine nitrogen atom is indicated by shifts in the ring vibration bands. More significantly, the binding of the amide oxygen to the metal ion causes a noticeable shift in the C=O stretching frequency (ν(C=O)) to a lower wavenumber compared to the free ligand. researchgate.net The appearance of new bands at lower frequencies can also be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov

UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the complex and helps in deducing the coordination geometry around the metal ion. New charge-transfer bands (ligand-to-metal or metal-to-ligand) may appear upon complexation. researchgate.net

NMR Spectroscopy : 1H and 13C NMR can be used to characterize the ligand and its diamagnetic metal complexes, with shifts in proton and carbon signals adjacent to the coordination sites indicating complex formation.

Mass Spectrometry : Confirms the molecular weight of the complex. openaccessjournals.com

X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of the molecular structure, offering precise details on bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.com

Table 1: Expected Infrared Spectral Shifts upon Coordination

| Functional Group | Vibrational Mode | Typical Wavenumber in Free Ligand (cm-1) | Expected Change upon Coordination | Reason for Shift |

|---|---|---|---|---|

| Amide C=O | ν(C=O) Stretch | ~1680-1650 | Shifts to lower frequency (e.g., ~1650-1620) | Weakening of the C=O bond due to electron density donation from oxygen to the metal center. researchgate.net |

| Pyridine C=N/C=C | Ring Vibrations | ~1600-1400 | Shifts to higher or lower frequencies | Alteration of the ring's electronic structure upon coordination of the nitrogen atom to the metal. mdpi.com |

| - | New Bands | N/A | Appearance of new, weak bands | Formation of new Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) bonds, typically in the far-IR region (below 600 cm-1). nih.gov |

Analysis of Coordination Modes and Geometries

The way in which this compound binds to a metal center (coordination mode) and the resulting three-dimensional arrangement of the ligands (coordination geometry) are fundamental to the properties of the complex.

Coordination Modes: For ligands of the pyridine amide type, the most prevalent coordination mode is bidentate chelation through the pyridine nitrogen and the amide oxygen (an N,O-donor set). mdpi.com This mode is favored because it results in the formation of a thermodynamically stable five-membered chelate ring. While the amide group contains both oxygen and nitrogen atoms, coordination almost exclusively occurs via the oxygen atom. mdpi.com This preference can be attributed to the greater Lewis basicity of the carbonyl oxygen and the steric and electronic changes required for the amide nitrogen to participate in bonding. In some cases, deprotonation of the amide nitrogen can lead to coordination through nitrogen, but this typically requires basic conditions. researchgate.netopenaccessjournals.com

Octahedral : With a coordination number of six, an octahedral geometry is frequently observed. This can be achieved, for example, in a complex with the formula [M(L)2X2], where 'L' is the bidentate this compound ligand and 'X' represents monodentate ligands like water or chloride ions. wikipedia.org

Square Pyramidal : This five-coordinate geometry is also common, particularly for Cu(II) complexes. mdpi.com

Square Planar or Tetrahedral : For metals with a coordination number of four, the geometry can be either square planar (common for d8 ions like Ni(II), Pd(II), Pt(II)) or tetrahedral (common for ions like Zn(II)). wikipedia.orglibretexts.org

The geometry is often distorted from the ideal shape due to the constraints of the chelate ring and the steric bulk of the ligands. mdpi.com

Impact of Metal Coordination on Molecular and Supramolecular Structure

The act of coordinating this compound to a metal center has profound consequences that extend from the individual molecule to the larger crystal lattice.

Molecular Structure: Upon coordination, the internal geometry of the ligand is altered. The formation of the chelate ring introduces strain, leading to changes in bond lengths and angles compared to the free ligand. For instance, the C=O bond of the amide is typically elongated, while bonds within the pyridine ring may also be affected. researchgate.net The planarity of the molecule can also change as the pyridine and phenyl rings orient themselves to accommodate the coordination sphere of the metal.

Supramolecular Structure: Perhaps the most significant impact of metal coordination is the formation of organized, multidimensional supramolecular architectures. The complexes serve as building blocks that are directed into specific arrangements by a network of non-covalent interactions. mdpi.com

Hydrogen Bonding : The amide N-H group is a potent hydrogen bond donor. After complexation, it can form strong hydrogen bonds with anions, solvent molecules, or the amide oxygen of an adjacent complex, linking the molecules into chains or sheets. researchgate.net

Halogen Bonding : The iodine atom on the phenyl ring is a key director of the supramolecular structure. Iodine can act as a halogen bond donor, forming highly directional interactions with Lewis basic atoms (like oxygen or nitrogen) or even other iodine atoms (I···I interactions). nih.gov In related structures, such as zinc complexes of tetrakis(4-iodophenyl)porphyrin, weak axial coordination of iodine atoms to the metal center or I···I attractions have been shown to dominate the crystal packing, leading to specific 2D assemblies with herringbone arrangements. researchgate.netnih.gov

π-π Stacking : The aromatic pyridine and iodophenyl rings can interact with those of neighboring complexes through π-π stacking, further stabilizing the crystal lattice. mdpi.com

The interplay between metal coordination, hydrogen bonding, and halogen bonding allows for the rational design of crystal structures, where the metal complex acts as a node and the non-covalent interactions dictate the linkage and dimensionality of the resulting network. worktribe.com

Future Directions in Fundamental Research of N 4 Iodophenyl Pyridine 3 Carboxamide and Its Analogues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future of synthesizing N-(4-iodophenyl)pyridine-3-carboxamide and its analogues will pivot towards methodologies that are not only more efficient but also offer greater selectivity and sustainability. While traditional amide coupling reactions have been the workhorse for producing such compounds, emerging strategies promise to streamline these processes. Recent advancements in the synthesis of pyridine-carboxamide derivatives have highlighted several promising avenues. iucr.org

Future research will likely focus on:

Catalytic advancements: Exploring novel catalysts for amidation that operate under milder conditions, reduce waste, and are more tolerant of a wider range of functional groups. This includes the development of new phosphonium- or uranium-based catalysts that have shown efficacy in related transformations.

Flow chemistry: The adoption of continuous flow reactors for the synthesis of these compounds can offer significant advantages in terms of reaction control, scalability, and safety. The precise control over temperature, pressure, and reaction time in flow systems can lead to higher yields and purities.

Biocatalysis: The use of enzymes, or engineered microorganisms, to catalyze the formation of the amide bond represents a green and highly selective synthetic route. This approach, while still in its nascent stages for this class of compounds, holds the potential for unparalleled stereoselectivity and environmental compatibility.

Mechanochemistry: This solvent-free or low-solvent technique, which uses mechanical force to induce chemical reactions, is an environmentally friendly alternative to traditional solution-phase synthesis. Its application to the synthesis of this compound could significantly reduce solvent waste and energy consumption.

A comparative look at traditional versus potential future synthetic methodologies is presented in Table 1.

| Methodology | Advantages | Disadvantages | Future Outlook |

| Traditional Amide Coupling | Well-established, versatile | Often requires stoichiometric activating agents, can generate significant waste | Optimization through new reagents and catalysts |

| Flow Chemistry | Precise reaction control, enhanced safety, scalable | Higher initial equipment cost | Increased adoption for fine chemical synthesis |

| Biocatalysis | High selectivity, environmentally friendly | Limited substrate scope, enzyme stability can be an issue | Enzyme engineering to broaden applicability |

| Mechanochemistry | Reduced solvent use, energy efficient | Scalability can be challenging, reaction monitoring is less straightforward | Development of new reactor designs and in-situ monitoring techniques |

Application of Advanced Hybrid Computational-Experimental Approaches

The synergy between computational modeling and experimental validation is poised to revolutionize our understanding of this compound and its analogues. acs.org Future research will move beyond simple characterization to a more predictive and design-oriented paradigm, leveraging the power of hybrid approaches. mdpi.com

Key future directions include:

Predictive Crystal Structure Determination: The accurate prediction of the crystal structure of a molecule from its chemical diagram remains a grand challenge in chemistry. Future efforts will focus on developing and refining crystal structure prediction (CSP) algorithms that can handle the conformational flexibility and diverse non-covalent interactions present in this compound and its analogues. Combining CSP with experimental powder X-ray diffraction data will become a routine tool for structural elucidation. github.com

Machine Learning for Property Prediction: Machine learning models, trained on large datasets of known crystal structures and their properties, can be used to predict the self-assembly behavior and physicochemical properties of new analogues. ijarsct.co.inrsc.orgnih.govudel.eduresearchgate.net This will enable the rapid screening of virtual libraries of compounds to identify candidates with desired characteristics, such as specific crystal packing motifs or stimuli-responsive behavior.

Quantum Crystallography: This emerging field combines high-resolution X-ray diffraction data with quantum mechanical calculations to obtain a detailed understanding of the electron density distribution in a crystal. iucr.org Applying quantum crystallography to this compound will provide unprecedented insights into the nature and strength of the halogen and hydrogen bonds that govern its supramolecular assembly.

Deeper Elucidation of Complex Non-Covalent Interaction Hierarchies

The supramolecular architecture of this compound is dictated by a delicate balance of multiple non-covalent interactions. Future research will aim to dissect this intricate hierarchy and understand the cooperative and competitive interplay between different interactions.

Promising areas of investigation include:

Quantification of Interaction Energies: Advanced computational techniques, such as the Quantum Theory of Atoms in Molecules (QTAIM) and non-covalent interaction (NCI) plots, will be employed to quantify the energetic contributions of individual interactions within the crystal lattice. iucr.orgmdpi.com This will allow for a more nuanced understanding of which interactions are the primary drivers of self-assembly.

Many-Body Interactions: The assumption that non-covalent interactions are purely additive is an oversimplification. Future studies will explore the significance of many-body effects, where the presence of a third molecule influences the interaction between two others. mdpi.com Understanding these cooperative and anticooperative effects is crucial for accurately modeling and predicting supramolecular structures.

Role of Weak Interactions: While halogen and hydrogen bonds are the most prominent interactions, weaker forces such as C-H···π, π-π stacking, and dispersion interactions also play a crucial role in fine-tuning the crystal packing. Future research will focus on developing a more comprehensive understanding of the collective contribution of these weaker, yet significant, interactions.

Rational Design of Supramolecular Architectures with Tunable Properties

A deeper understanding of the structure-property relationships in this compound and its analogues will pave the way for the rational design of new materials with tailored functionalities. researchgate.net

Future research will focus on designing:

Stimuli-Responsive Materials: By incorporating specific functional groups, it will be possible to design analogues that respond to external stimuli such as light, heat, pH, or the presence of specific ions. researchgate.netnih.govgoogle.com This could lead to the development of novel sensors, switches, and drug delivery systems. For example, the pyridine (B92270) nitrogen can be protonated or coordinated to a metal ion, altering the electronic properties and intermolecular interactions of the molecule.

Co-crystals with Desired Physicochemical Properties: Co-crystallization of this compound with other molecules (co-formers) can be used to systematically tune its physical properties, such as solubility, melting point, and stability. researchgate.net This approach is particularly relevant in the pharmaceutical industry for optimizing the properties of active pharmaceutical ingredients.

Porous Materials: By designing analogues with specific shapes and functionalities, it may be possible to create self-assembling porous frameworks with applications in gas storage, separation, and catalysis. The directional nature of the halogen and hydrogen bonds in these systems makes them ideal building blocks for the construction of such ordered materials.

Exploration of New Molecular Interaction Profiles for Fundamental Chemical Understanding

The study of this compound and its analogues also offers opportunities to explore new and unconventional molecular interaction profiles, thereby expanding our fundamental understanding of chemical bonding.

Future research in this area could involve:

Halogen-Bonded Cooperative Polymerization: Investigating whether analogues of this compound can undergo cooperative supramolecular polymerization driven by halogen bonds. mdpi.comacs.orgmdpi.com This could lead to the formation of long, well-defined one-dimensional nanostructures with interesting electronic and optical properties.

Competition and Synergy with Other Non-Covalent Bonds: Designing analogues that feature other non-covalent interaction motifs, such as chalcogen, pnictogen, or tetrel bonds, and studying their competition and synergy with the existing halogen and hydrogen bonds. This will provide valuable insights into the relative strengths and geometric preferences of these different interactions.

Interactions in the Excited State: Most studies to date have focused on the ground-state interactions of these molecules. Investigating how the non-covalent interactions change upon electronic excitation could lead to the development of new photoluminescent materials and photocatalysts.

The journey into the molecular world of this compound and its analogues is far from over. The future promises a deeper understanding of the fundamental forces that govern their assembly, paving the way for the creation of a new generation of smart materials with precisely controlled properties and functionalities.

Q & A

Q. Q1: What are the optimal synthetic routes for N-(4-iodophenyl)pyridine-3-carboxamide, and how can reaction conditions be optimized?